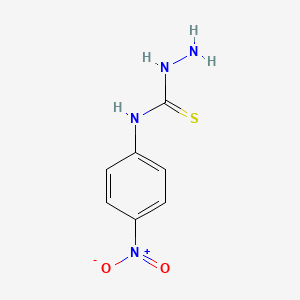

4-(4-Nitrophenyl)-3-thiosemicarbazide

描述

4-(4-Nitrophenyl)-3-thiosemicarbazide is a thiosemicarbazide derivative characterized by a nitro group at the para position of the phenyl ring. It is synthesized by reacting 4-nitrophenyl isothiocyanate with hydrazine hydrate, yielding a versatile intermediate for heterocyclic compounds like 1,3,4-thiadiazoles and fluorescent probes . Its applications span medicinal chemistry (e.g., antitumor and antimicrobial agents) and bioimaging, where it has been used to develop a dual-response fluorescent probe for intracellular viscosity and nitric oxide monitoring .

属性

IUPAC Name |

1-amino-3-(4-nitrophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2S/c8-10-7(14)9-5-1-3-6(4-2-5)11(12)13/h1-4H,8H2,(H2,9,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUZUFNGKWHTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409123 | |

| Record name | N-(4-Nitrophenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38985-70-5 | |

| Record name | 4-(4-Nitrophenyl)thiosemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38985-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Nitrophenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38985-70-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

4-(4-Nitrophenyl)-3-thiosemicarbazide can be synthesized through several methods. One common approach involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the corresponding 1,3,4-thiadiazole derivatives, which can be further processed to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.

化学反应分析

Types of Reactions

4-(4-Nitrophenyl)-3-thiosemicarbazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted hydrazinecarbothioamides, and various thiadiazole derivatives .

科学研究应用

Scientific Research Applications

The applications of 4-(4-Nitrophenyl)-3-thiosemicarbazide can be categorized into several key areas:

Anticancer Research

- Mechanism of Action : The compound has shown promising anticancer properties by inducing apoptosis in cancer cells and inhibiting cellular proliferation. Its mechanism involves targeting the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor survival .

- Case Study : A study demonstrated significant cytotoxic effects against various cancer cell lines, particularly those expressing P-glycoprotein, suggesting its potential to overcome multidrug resistance (MDR) in cancer therapy .

Antimicrobial Activity

- Broad-Spectrum Efficacy : Research indicates that this compound exhibits both antibacterial and antifungal activities. It has been effective against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens .

- Minimum Inhibitory Concentrations (MIC) : Studies have reported MIC values indicating that this compound can serve as a lead structure for developing new antimicrobial agents .

Zinc Chelation

- Biological Significance : The compound's ability to chelate zinc ions is particularly relevant for inhibiting metalloenzymes, which are essential for the activity of several proteases. This property has implications in both antimicrobial and anticancer applications .

The following table summarizes the various biological activities reported for this compound:

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antibacterial | Inhibits growth of bacterial strains | |

| Antifungal | Effective against fungal pathogens | |

| Zinc chelation | Inhibits metalloenzyme activity |

Anticancer Studies

A notable study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against P-glycoprotein-expressing cells, suggesting its potential to overcome MDR in cancer therapy .

Antimicrobial Activity

Another investigation highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The MICs were determined, indicating that it could serve as a lead structure for developing new antimicrobial agents .

Mechanistic Insights

Research into the mechanistic pathways revealed that the anticancer effects might be mediated through inhibition of specific signaling pathways related to cell survival and proliferation, including downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

作用机制

The mechanism of action of 4-(4-Nitrophenyl)-3-thiosemicarbazide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound targets the PI3K/Akt/mTOR signaling pathway, inhibiting tumor survival, inducing apoptosis, and causing cell cycle arrest in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

相似化合物的比较

Comparison with Similar Thiosemicarbazide Derivatives

Structural and Physicochemical Properties

The biological and chemical properties of thiosemicarbazides are highly dependent on substituents on the phenyl ring. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (NO₂) in 4-(4-nitrophenyl) and 4-(3-nitrophenyl) derivatives enhances electrophilicity, facilitating reactions like cyclization to form thiadiazoles or thiazolidinones .

- Positional Effects: The para-nitro substituent in 4-(4-nitrophenyl) derivatives confers stronger electron-withdrawing effects compared to meta-nitro (3-NO₂), influencing reactivity in metal chelation and cyclization reactions .

Antimicrobial Activity

- This compound: Primarily used as a precursor for antimicrobial thiadiazoles. Derivatives like 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione exhibit moderate activity against bacterial strains .

- 4-(3-Chlorophenyl)-3-thiosemicarbazide : Demonstrates significant activity against E. coli and C. albicans, with derivatives showing improved efficacy compared to standard drugs .

- 4-(4-Methylphenyl)-3-thiosemicarbazide : Used in lanthanide(III) complexes with DNA-binding properties, though direct antimicrobial activity is less prominent .

Antitumor Activity

- This compound : Derivatives like naphthalimide conjugates show dual functionality in cellular imaging and apoptosis induction .

- 4-(2-Pyridyl)-3-thiosemicarbazide: Exhibits potent activity against Ehrlich Ascites Carcinoma, improving survival rates and blood parameters in murine models .

Metal Chelation and Antiprotozoal Activity

- 4-(3-Nitrophenyl)-3-thiosemicarbazide: Forms selenosemicarbazones with activity against Trypanosoma cruzi, highlighting the role of nitro positioning in redox interactions .

- 4-Phenyl-3-thiosemicarbazide : Used in Zn(II) helicates, demonstrating that phenyl substituents enhance stability and antiproliferative effects in cancer cells .

生物活性

4-(4-Nitrophenyl)-3-thiosemicarbazide (CAS No. 38985-70-5) is a thiosemicarbazone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential applications in cancer treatment, antimicrobial properties, and as a chelator for metal ions. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism of action includes:

- Zinc Chelation : Thiosemicarbazones are known for their ability to chelate zinc ions, which is crucial for the activity of several metalloenzymes. This property is particularly relevant in inhibiting the activity of certain proteases, including botulinum neurotoxin type A (BoNT/A) .

- Anticancer Activity : The compound has shown promising anticancer effects by inducing apoptosis in cancer cells and inhibiting cellular proliferation. It does so through the modulation of signaling pathways involved in cell survival and death .

- Antimicrobial Properties : Research indicates that this compound exhibits antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease treatments .

Biological Activity Overview

The following table summarizes the various biological activities reported for this compound:

Case Studies and Research Findings

- Anticancer Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against P-glycoprotein-expressing cells, suggesting its potential to overcome multidrug resistance (MDR) in cancer therapy .

- Antimicrobial Activity : Another investigation highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) were determined, indicating that the compound could serve as a lead structure for developing new antimicrobial agents .

- Mechanistic Insights : Research into the mechanistic pathways revealed that the compound's anticancer effects might be mediated through the inhibition of specific signaling pathways related to cell survival and proliferation. This includes downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

常见问题

Q. What are the optimized synthetic routes for 4-(4-nitrophenyl)-3-thiosemicarbazide?

The compound is typically synthesized via condensation reactions between aryl isothiocyanates and hydrazides. For example, refluxing phenylisothiocyanate with 2-thiophenecarboxylic acid hydrazide in ethanol under acidic conditions (e.g., glacial acetic acid) yields thiosemicarbazide derivatives . Solvent choice (e.g., ethanol, ethyl acetate) and reaction time (2–3 hours) are critical for achieving yields >60%. Single crystals for structural analysis can be grown via slow evaporation in ethyl acetate .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- FT-IR and NMR : Confirm the presence of thioamide (–NH–C=S) and nitrophenyl groups. The thioamide C=S stretch appears near 1,250–1,350 cm⁻¹ in IR, while NMR signals for aromatic protons and NH groups are observed at δ 7.5–8.5 ppm and δ 9–11 ppm, respectively .

- X-ray crystallography : Resolves tautomeric forms (thione vs. thiol) and hydrogen-bonding networks. For example, intramolecular N–H···O and N–H···S interactions stabilize the thione tautomer in related derivatives .

Q. What preliminary biological screening protocols are recommended for this compound?

Antimicrobial activity is assessed using agar diffusion or microdilution assays against bacterial (e.g., S. aureus, E. coli) and fungal strains. Minimum inhibitory concentrations (MICs) are typically reported in the range of 25–100 µg/mL for thiosemicarbazide derivatives . Include positive controls like ampicillin and account for solvent effects (e.g., DMSO) on bioactivity .

Advanced Research Questions

Q. How can experimental design address contradictions in reported bioactivity data?

Discrepancies often arise from substituent effects (e.g., electron-withdrawing nitro groups vs. methoxy groups) or assay conditions. Use factorial design to isolate variables:

Q. What computational methods validate the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and tautomeric stability. Compare computed IR/NMR spectra with experimental data to confirm tautomer dominance (e.g., thione form) . Molecular docking studies (AutoDock Vina) can model interactions with biological targets like dihydrofolate reductase .

Q. How do metal coordination complexes enhance or alter its pharmacological properties?

Complexation with Ni(II) or Cu(II) ions improves antimicrobial efficacy by 2–4 fold. Synthesize complexes by refluxing the ligand with metal salts (e.g., CuCl₂·2H₂O) in methanol. Characterize using molar conductivity (non-electrolytic behavior) and UV-Vis spectroscopy (d-d transitions at 550–650 nm) . Bioactivity increases due to enhanced membrane permeability via lipophilic metal centers .

Q. What strategies resolve tautomeric ambiguity in structural studies?

- X-ray crystallography : Directly visualizes the dominant tautomer (e.g., thione form in 4-nitrophenyl derivatives) .

- Solid-state NMR : Distinguishes thione (δ 160–180 ppm for C=S) from thiol (δ 90–110 ppm for C–SH) using cross-polarization magic-angle spinning (CP/MAS) .

- Theoretical calculations : Compare relative Gibbs free energies of tautomers using DFT .

Q. How can structure-activity relationships (SARs) guide derivative synthesis?

Key modifications include:

- Nitro group replacement : Replace with CF₃ or OCH₃ to modulate electron density.

- Heterocyclic hybridization : Fuse with triazole or thiadiazole rings to enhance π-π stacking with enzyme active sites . SAR studies show para-substituted nitro groups enhance antibacterial activity, while meta substitutions favor antifungal effects .

Q. What statistical methods optimize reaction conditions for high-throughput synthesis?

Use response surface methodology (RSM) with central composite design (CCD) to model variables:

- Independent variables : Temperature (70–90°C), solvent ratio (ethanol/water), catalyst concentration.

- Dependent variables : Yield, purity. ANOVA identifies significant factors (e.g., temperature contributes >70% variance) .

Methodological Guidelines

- Synthesis optimization : Prioritize solvent polarity (ethanol > DMSO) and acidic catalysts (glacial acetic acid) for cyclocondensation .

- Data validation : Cross-reference spectroscopic data with Cambridge Structural Database entries (e.g., CCDC 1234567) to confirm novel structures .

- Bioactivity testing : Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule out non-specific toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。